molecular formula C13H19F2N3O B7663054 4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide

4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide

Numéro de catalogue: B7663054
Poids moléculaire: 271.31 g/mol
Clé InChI: OCALCTLGQKKFRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide, also known as JNJ-54452840, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been found to have potential therapeutic effects in the fields of oncology, inflammation, and immunology.

Mécanisme D'action

4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide targets the HSP90 protein, which is a molecular chaperone that plays a critical role in the folding, stabilization, and degradation of various client proteins. By inhibiting the activity of HSP90, this compound disrupts the function of client proteins that are involved in cell growth and survival, leading to the inhibition of cancer cell growth and the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits the activity of various client proteins, including HER2, EGFR, AKT, and RAF, leading to the inhibition of cancer cell growth and the induction of apoptosis. In immune cells, this compound modulates the activity of T cells and B cells, leading to the suppression of immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide has several advantages for lab experiments. It has high potency and selectivity for the HSP90 protein, making it a valuable tool for studying the function of HSP90 and its client proteins. However, this compound also has limitations, such as its poor solubility, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide has several potential future directions for research. In oncology, this compound could be further developed as a therapeutic agent for the treatment of various types of cancer. In inflammation, this compound could be studied for its potential use in the treatment of autoimmune diseases. In immunology, this compound could be further investigated for its potential use in the modulation of immune responses.
Conclusion:
This compound is a small molecule inhibitor that has been developed for the treatment of various diseases. It targets the HSP90 protein and has been found to have potential therapeutic effects in the fields of oncology, inflammation, and immunology. This compound has several advantages for lab experiments, but also has limitations. Future research on this compound could lead to the development of new therapies for various diseases.

Méthodes De Synthèse

The synthesis method of 4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with 3-methylimidazole and ethyl chloroformate. The resulting product is then treated with ammonia to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Applications De Recherche Scientifique

4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. In oncology, this compound has been found to inhibit the growth of cancer cells by targeting the HSP90 protein. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In immunology, this compound has been found to modulate the activity of T cells and B cells.

Propriétés

IUPAC Name

4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N3O/c1-18-9-16-8-11(18)4-7-17-12(19)10-2-5-13(14,15)6-3-10/h8-10H,2-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALCTLGQKKFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCNC(=O)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.